1-(2-Pyrrol-1-yl-ethyl)piperazine
Overview
Description
1-(2-Pyrrol-1-yl-ethyl)piperazine is a heterocyclic organic compound that features both a pyrrole ring and a piperazine ring
Mechanism of Action
Target of Action
The targets of piperazine derivatives can vary widely depending on the specific compound. Some piperazine derivatives are known to interact with central nervous system receptors, such as dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Many piperazine derivatives exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
Piperazine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of piperazine derivatives can vary widely depending on their chemical structure .
Result of Action
The effects of piperazine derivatives can range from neurological effects (if they target CNS receptors) to antimicrobial effects (if they target bacterial cells), among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyrrol-1-yl-ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-bromoethyl)pyrrole with piperazine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyrrol-1-yl-ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-(2-Pyrrol-1-yl-ethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(2-Pyridin-4-yl-ethyl)piperazine
- 1-(2-Benzhydryloxy-ethyl)piperazine
- 1-(2-Phenylsulfonyl)ethyl)piperazine hydrochloride
Comparison: 1-(2-Pyrrol-1-yl-ethyl)piperazine is unique due to the presence of both a pyrrole and a piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-(2-pyrrol-1-ylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h1-2,5-6,11H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDZVCLTESTPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375216 | |
Record name | 1-(2-Pyrrol-1-yl-ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-20-4 | |
Record name | 1-(2-Pyrrol-1-yl-ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-20-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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